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molecular formula C8H6BrNOS B8345184 6-Bromo-2-(methylthio)benzoxazole

6-Bromo-2-(methylthio)benzoxazole

Cat. No. B8345184
M. Wt: 244.11 g/mol
InChI Key: NRBDHKDJSWCVOU-UHFFFAOYSA-N
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Patent
US04314065

Procedure details

2-(Methylthio)benzoxazole (5.8 g, see (a) above) was dissolved in chloroform (75 ml) and a solution of bromine (6.0 g) in chloroform (30 ml) was added dropwise, with stirring, over a period of 45 minutes. The mixture was allowed to stand overnight at room temperature and the solvent removed by distillation under reduced pressure to give a brown oil. The oil was washed with aqueous sodium metabisulfite and crystallised from ethanol/water to give the title compound as pink platelets (2.0 g), mp 95°-96° C.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[O:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1.[Br:12]Br>C(Cl)(Cl)Cl>[Br:12][C:10]1[CH:9]=[CH:8][C:6]2[N:7]=[C:3]([S:2][CH3:1])[O:4][C:5]=2[CH:11]=1

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
CSC=1OC2=C(N1)C=CC=C2
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
BrBr
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring, over a period of 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown oil
WASH
Type
WASH
Details
The oil was washed with aqueous sodium metabisulfite
CUSTOM
Type
CUSTOM
Details
crystallised from ethanol/water

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=CC2=C(N=C(O2)SC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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